molecular formula C9H10FNO B1316173 8-Fluorochroman-4-amine CAS No. 791043-28-2

8-Fluorochroman-4-amine

Cat. No. B1316173
M. Wt: 167.18 g/mol
InChI Key: HXACNHXAKSMYNU-UHFFFAOYSA-N
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Description

8-Fluorochroman-4-amine is a heterobicyclic compound with the CAS Number: 791043-28-2 . It has a molecular weight of 167.18 . The IUPAC name for this compound is 8-fluoro-3,4-dihydro-2H-chromen-4-ylamine .


Molecular Structure Analysis

The molecular formula of 8-Fluorochroman-4-amine is C9H10FNO . The average mass is 167.180 Da and the monoisotopic mass is 167.074646 Da .


Physical And Chemical Properties Analysis

8-Fluorochroman-4-amine has a molecular weight of 167.18 g/mol . The compound is solid in physical form . .

Scientific Research Applications

Photophysical Properties and Fluorogenic Probes

The photophysical properties of borondipyrromethene analogues, which are related to the fluorochrome family to which 8-Fluorochroman-4-amine could be chemically analogous, have been extensively studied. These studies have revealed that the fluorescence quantum yield and lifetime of these compounds are influenced by solvent polarity and the presence of specific substituents, such as tertiary amines. This suggests potential applications in designing fluorogenic probes and fluorescent markers for biological and chemical sensing applications (Qin et al., 2005).

Synthesis of Novel Compounds

Research has shown the utility of 8-Fluorochroman-4-amine derivatives in the synthesis of novel compounds with potential pharmacological applications. For example, the synthesis of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists has been explored, indicating the role of fluorochroman derivatives in developing new therapeutic agents (Yasunaga et al., 1998).

Fluorogenic and Fluorochromic Probes

The development of fluorogenic and fluorochromic probes based on fluorochroman derivatives highlights their application in detecting and analyzing biological and chemical processes. The environment-sensitive fluorogenic properties of these compounds, particularly in aqueous media, suggest their potential use in various analytical and biological applications, including cellular imaging and analysis (Danilkina et al., 2021).

Fluorescent Switches and Markers

Fluorochroman derivatives have been utilized to construct fluorescent switches and markers, demonstrating their potential in developing advanced materials for optical and electronic applications. The ability to create multivalued logic with tristable fluorescent switches indicates the versatility of these compounds in designing complex systems for information processing and storage (Ferreira et al., 2009).

Synthesis of Tetrahydroisoquinolines

The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation into disubstituted tetrahydroisoquinolines showcase the role of fluorochroman derivatives in synthesizing complex organic molecules. These molecules have potential applications in developing central nervous system drug candidates, highlighting the significance of fluorochroman derivatives in medicinal chemistry (Hargitai et al., 2018).

Antibacterial Properties

The exploration of 8-nitrofluoroquinolone derivatives, synthesized from fluorochroman derivatives, has revealed interesting antibacterial properties against both gram-positive and gram-negative strains. This research opens avenues for developing new antibiotics and understanding the role of fluorine in enhancing antibacterial activity (Al-Hiari et al., 2007).

Safety And Hazards

The safety information for 8-Fluorochroman-4-amine includes GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302 and H318 . It’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACNHXAKSMYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585680
Record name 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluorochroman-4-amine

CAS RN

791043-28-2
Record name 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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COCC(=O)NC1CCOc2c(F)cccc21
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